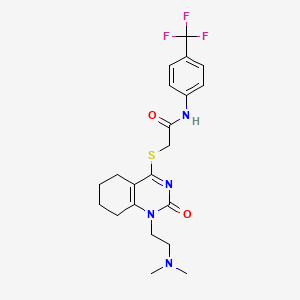
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolin ring, a dimethylaminoethyl group, a thiourea linkage, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound might have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the thiourea linkage might participate in hydrogen bonding, and the trifluoromethyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .Applications De Recherche Scientifique
Synthesis and Potential Applications
Antihistaminic and Pharmacological Activities : The synthesis of quinazolinone derivatives has been explored for potential antihistaminic and pharmacological activities. These compounds have been synthesized and characterized, with some showing promising results in vitro for antihistaminic activity. This suggests potential applications in treating allergic reactions and related conditions (Rao & Reddy, 1994).
Analgesic and Anti-inflammatory Activities : Quinazolinyl acetamides have been designed and synthesized, showing significant analgesic and anti-inflammatory activities in pre-clinical tests. Such compounds could be explored further for their therapeutic potential in pain and inflammation management (Alagarsamy et al., 2015).
Cytotoxic Activity : Some quinazolinone-based derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. The structural features of these compounds correlate with their efficacy, indicating the importance of chemical modification in enhancing their therapeutic potential (Nguyen et al., 2019).
Antifungal Agents : Derivatives of morpholin-3-yl-acetamide, a related compound class, have shown broad-spectrum antifungal activities. This highlights the potential of quinazolinone derivatives in developing new antifungal treatments, particularly for Candida and Aspergillus species (Bardiot et al., 2015).
Mécanisme D'action
Orientations Futures
Given the structural features of this compound, it could be of interest in the development of new pharmaceuticals or agrochemicals. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and evaluating its biological activity .
Propriétés
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)31-13-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKJJZAIGJTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
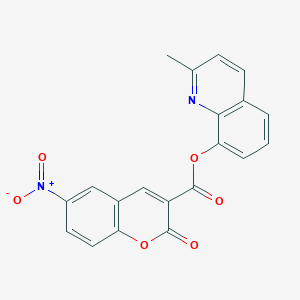
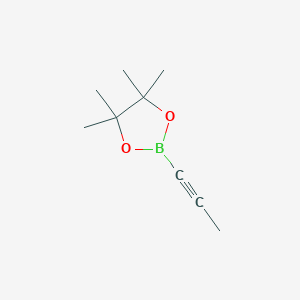
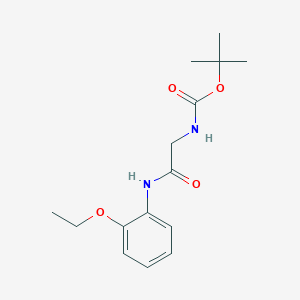
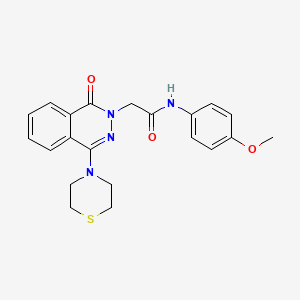
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
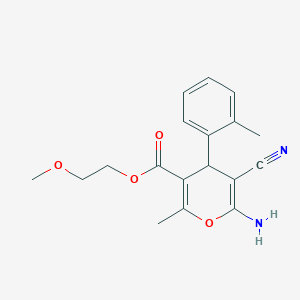
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
![7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2568519.png)
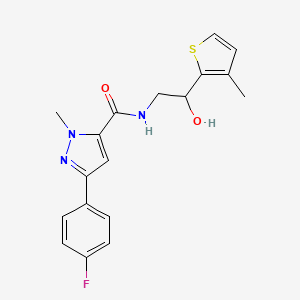

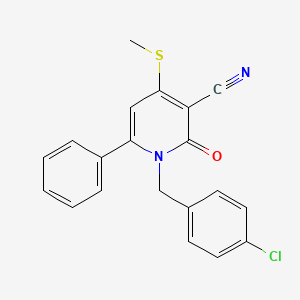
![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)
![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)
